methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural products.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with other isoindole derivatives and related compounds, such as:
Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.
Boronic acids: Compounds that share some chemical properties and applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Biological Activity
Methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique isoindole structure characterized by a dioxo group and an acetylphenyl substituent. The molecular formula is C15H13O5, with a molecular weight of approximately 273.26 g/mol. The structure can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:
- Cell Line Sensitivity : The compound has shown significant cytotoxic effects on several human cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating strong antiproliferative effects .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Research indicates that the compound enhances reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells. This is achieved by inhibiting thioredoxin reductase (TrxR), which is crucial for maintaining cellular redox balance .
- Modulation of Cell Cycle : Studies suggest that treatment with this compound results in cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the acetophenyl group significantly influence the biological activity of the compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances the compound's cytotoxicity. Conversely, electron-donating groups tend to reduce activity .
- Dioxo Group Importance : The dioxo moiety is critical for maintaining the structural integrity and biological activity of the isoindole framework.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on MDA-MB-231 Cells : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound led to a significant reduction in cell viability (up to 70% at 20 µM concentration) compared to control groups .
- Mechanistic Insights : Another study explored the mechanistic pathways involved in apoptosis induction. It was found that the compound activates caspase pathways and upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Summary Table of Biological Activities
Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer Activity | MDA-MB-231 | 10 | Induction of apoptosis via ROS increase |
Anticancer Activity | HCT116 | 15 | Cell cycle arrest at G2/M phase |
Anticancer Activity | HepG2 | 12 | Inhibition of TrxR |
Properties
IUPAC Name |
methyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-10(20)11-4-3-5-13(8-11)19-16(21)14-7-6-12(18(23)24-2)9-15(14)17(19)22/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGXSJQWAJKBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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